

An In-depth Technical Guide to the Synthesis and Characterization of Ibrutinib-Biotin

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Compound of Interest		
Compound Name:	Ibrutinib-biotin	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of **Ibrutinib-biotin**, a chemical probe derived from the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the necessary experimental protocols and presents key data for researchers interested in utilizing this tool for target identification and validation studies.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][2] This mechanism of action has made Ibrutinib a cornerstone therapy for various B-cell malignancies.[4][5]

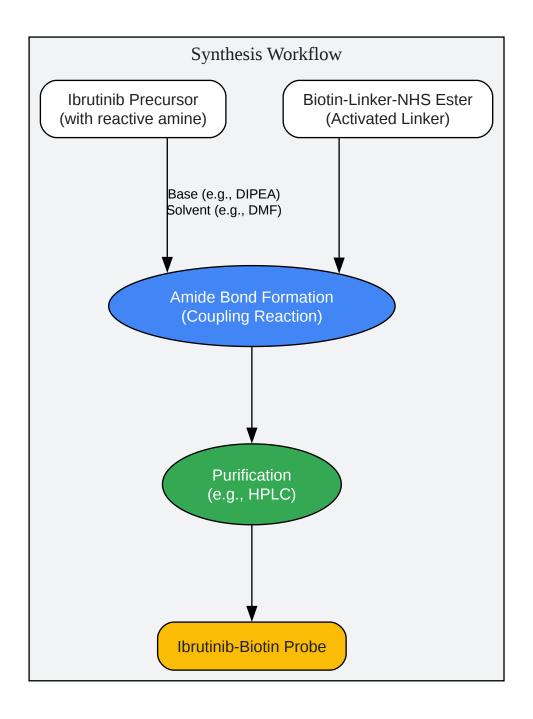
To further investigate the molecular interactions of Ibrutinib and identify its on- and off-target proteins within the proteome, a biotinylated version of the drug serves as an invaluable chemical probe.[6] **Ibrutinib-biotin** consists of the Ibrutinib molecule attached to a biotin moiety via a flexible linker, enabling the capture and identification of binding partners through affinity-based pull-down assays.[7][8][9][10][11]

Synthesis of Ibrutinib-Biotin



The synthesis of **Ibrutinib-biotin** involves the covalent linkage of an Ibrutinib analog to a biotin molecule, typically through an amine-reactive linker. The general strategy involves preparing an Ibrutinib derivative with a reactive handle (e.g., a primary amine) and coupling it with an activated biotin-linker conjugate. While various synthetic routes for Ibrutinib have been published[12][13][14][15], the probe is often constructed by modifying a late-stage intermediate or the final Ibrutinib molecule.

A representative synthetic workflow is illustrated below.





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Caption: A generalized workflow for the synthesis of the **Ibrutinib-Biotin** probe.

Physicochemical Characterization

The successful synthesis of **Ibrutinib-biotin** must be confirmed through various analytical techniques to ensure its identity, purity, and integrity.

Table 1: Summary of Physicochemical Data for Ibrutinib-Biotin



Property	Data
Chemical Formula	C56H80N12O9S
Molecular Weight	1097.37 g/mol
CAS Number	1599432-18-4
Appearance	White to off-white solid
Purity (HPLC)	>98%
Mass Spectrometry	High-resolution mass spectrometry should confirm the expected molecular ion peak. Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of the Ibrutinib core and the biotin linker.[16][17]
NMR Spectroscopy	¹ H NMR and ¹³ C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons of the Ibrutinib core, the piperidine ring, the acrylamide group, the polyethylene glycol linker, and the biotin moiety. HNMR data is available from commercial suppliers.[7]
Biological Activity (IC50)	The probe's inhibitory activity should be confirmed. IC ₅₀ values are reported to be in the low nanomolar range for BTK (0.755-1.02 nM), indicating that the modification does not abolish its binding affinity.[7][8][9][11][18] The probe also shows activity against other kinases.[19]

Experimental Protocols

This protocol is a generalized procedure based on common bioconjugation techniques.

• Dissolution: Dissolve the amine-functionalized Ibrutinib precursor in an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).



- Activation: In a separate vessel, dissolve a molar excess (typically 1.1-1.5 equivalents) of a
 commercially available Biotin-PEG-NHS ester linker in the same solvent. The NHS ester
 provides a reactive group for coupling with the primary amine on the Ibrutinib precursor.
- Coupling Reaction: Add the Biotin-PEG-NHS ester solution to the Ibrutinib precursor solution. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to catalyze the reaction.
- Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification: Upon completion, purify the crude product using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[5][20][21][22] Use a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) to elute the final product.
- Verification: Collect the fractions containing the desired product and confirm its identity and purity using LC-MS and NMR.
- Lyophilization: Lyophilize the pure fractions to obtain the final Ibrutinib-biotin probe as a solid powder. Store at -20°C or below.[9]

This protocol describes the use of **Ibrutinib-biotin** to isolate target proteins from a cellular context.

- Cell Lysis: Harvest cells of interest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble proteome. Determine the protein concentration using a standard method (e.g., BCA assay).
- Probe Incubation: Incubate a defined amount of cell lysate (e.g., 1-5 mg) with **Ibrutinib- biotin** probe (final concentration typically 1-5 μM) for 1-2 hours at 4°C with gentle rotation.

Foundational & Exploratory





- Control: A parallel incubation with DMSO (vehicle control) is essential. A competition control, where the lysate is pre-incubated with an excess of unlabeled Ibrutinib before adding the biotinylated probe, is also highly recommended.
- Affinity Capture: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C with rotation to capture the biotinylated probe and its bound proteins.[23]
- Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant.
 Wash the beads extensively (3-5 times) with cold lysis buffer to remove non-specific protein binders.
- Elution: Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer (for Western Blot analysis) or by using a denaturing buffer compatible with mass spectrometry (e.g., containing urea or guanidine hydrochloride followed by on-bead digestion).

This protocol is used to validate the presence of a known or suspected target protein.

- SDS-PAGE: Load the eluted protein samples from the pull-down assay onto a
 polyacrylamide gel and separate the proteins by size using SDS-PAGE.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25][26]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., anti-BTK antibody) overnight at 4°C.[24][25][27]
- Washing: Wash the membrane three times with wash buffer (e.g., TBST).
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25][26]



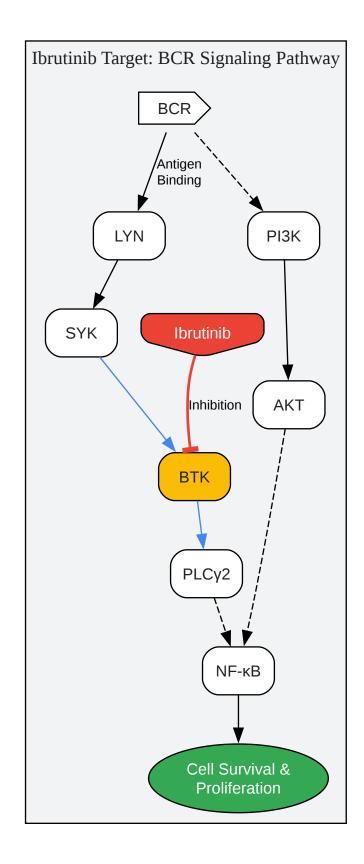
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using a chemiluminescence imaging system. The presence of a
band in the Ibrutinib-biotin lane (and its absence or reduction in control lanes) confirms the
interaction.

Biological Applications and Signaling Pathways

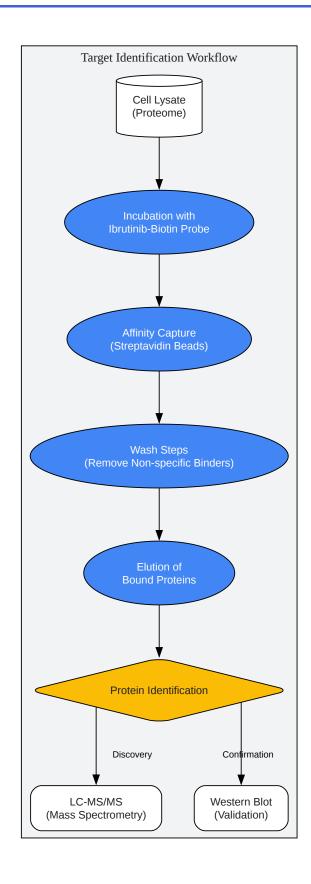
Ibrutinib-biotin is primarily used for target engagement and identification studies. Its application allows for the direct interrogation of cellular proteomes to confirm the binding to BTK and to discover novel off-target interactions, which may explain certain therapeutic effects or adverse events.[6][28]

Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][5][29][30] The diagram below outlines the core components of this pathway and the inhibitory action of Ibrutinib.









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